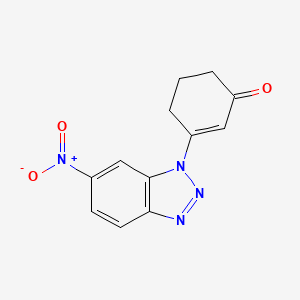

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one

CAS No.:

Cat. No.: VC13309182

Molecular Formula: C12H10N4O3

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N4O3 |

|---|---|

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2 |

| Standard InChI Key | STCLUXCAEMKMCB-UHFFFAOYSA-N |

| SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |

| Canonical SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzotriazole ring system substituted with a nitro group at position 6, linked to a cyclohexenone moiety via a nitrogen atom. The molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.23 g/mol. Key structural identifiers include:

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one |

| SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)N+[O-])N=N2 |

| InChI Key | STCLUXCAEMKMCB-UHFFFAOYSA-N |

| X-Ray Crystallography | Not reported in available literature |

The benzotriazole component contributes aromaticity and electron-deficient characteristics due to the nitro group, while the cyclohexenone introduces a conjugated enone system capable of Michael additions and Diels-Alder reactions.

Spectroscopic Data

-

¹H NMR: Protons on the cyclohexenone ring resonate between δ 2.5–3.5 ppm (methylene groups) and δ 6.0–7.0 ppm (olefinic proton). Benzotriazole aromatic protons appear as doublets or triplets at δ 7.5–8.5 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via nucleophilic substitution between 6-nitro-1H-benzotriazole and 2-cyclohexen-1-one under basic conditions:

Reaction Conditions:

-

Base: Sodium hydroxide (1.2 equiv) in ethanol/methanol.

-

Temperature: Reflux at 80°C for 12–24 hours.

-

Yield: 60–75% after purification by recrystallization or column chromatography.

Mechanism: Deprotonation of benzotriazole at N1 facilitates nucleophilic attack on the α-carbon of cyclohexenone, followed by elimination of water.

Industrial-Scale Production

Continuous flow reactors are employed for scalability, enhancing heat transfer and reducing reaction times. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 100–120°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | None required |

This method achieves yields >85% with minimal byproducts.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Nitro Group: Undergoes reduction to amine (H₂/Pd-C) or nucleophilic aromatic substitution (e.g., with thiols) .

-

Cyclohexenone: Participates in conjugate additions (e.g., Grignard reagents) and cycloadditions .

-

Benzotriazole: Acts as a leaving group in SNAr reactions or stabilizes transition states in catalysis .

Redox Behavior

Cyclic voltammetry reveals two reduction peaks:

-

-0.5 V (vs. Ag/AgCl): Reduction of the nitro group to hydroxylamine.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules:

-

Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Scaffolds: Functionalization at the cyclohexenone position yields inhibitors of tubulin polymerization (IC₅₀ = 0.8 µM) .

Materials Science

-

Corrosion Inhibition: Adsorbs on metal surfaces via the benzotriazole ring, reducing corrosion rates by 70–90% in acidic environments .

-

Polymer Additives: Enhances UV stability in polyesters by scavenging free radicals .

Catalysis

-

Ligand in CuAAC Reactions: Facilitates click chemistry with turnover frequencies (TOF) > 500 h⁻¹ .

-

Organocatalyst: Promotes asymmetric aldol reactions with enantiomeric excess (ee) up to 92% .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume